

2-(3,5-Difluorophenyl)propan-2-amine molecular structure and IUPAC name

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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)propan-2-amine

Cat. No.: B172933

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In-Depth Technical Guide: 2-(3,5-Difluorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and a plausible synthetic route for **2-(3,5-Difluorophenyl)propan-2-amine**. The information is curated for an audience engaged in chemical research and pharmaceutical development.

Molecular Identity and Structure

The compound, identified by the IUPAC name **2-(3,5-Difluorophenyl)propan-2-amine**, possesses a molecular structure characterized by a propane backbone. An amine group and a 3,5-difluorophenyl moiety are both substituted at the second carbon atom of the propane chain.

Key Identifiers:

- Molecular Formula: C₉H₁₁F₂N^[1]
- CAS Number: 130416-51-2^{[1][2]}

The two-dimensional representation of the molecular structure is provided below.

Molecular structure of **2-(3,5-Difluorophenyl)propan-2-amine**.

Physicochemical Data

Comprehensive experimental data for **2-(3,5-Difluorophenyl)propan-2-amine** is limited in publicly accessible literature. The following table summarizes available data and includes computed values or data from analogous compounds for reference.

Property	Value	Source/Notes
Molecular Weight	171.19 g/mol	[1]
Physical Form	Liquid	Inferred from the dichlorinated analog.[3]
Storage Condition	Under inert gas (Nitrogen or Argon)	[1]
Purity (Typical)	≥95%	Commercial availability.[2]

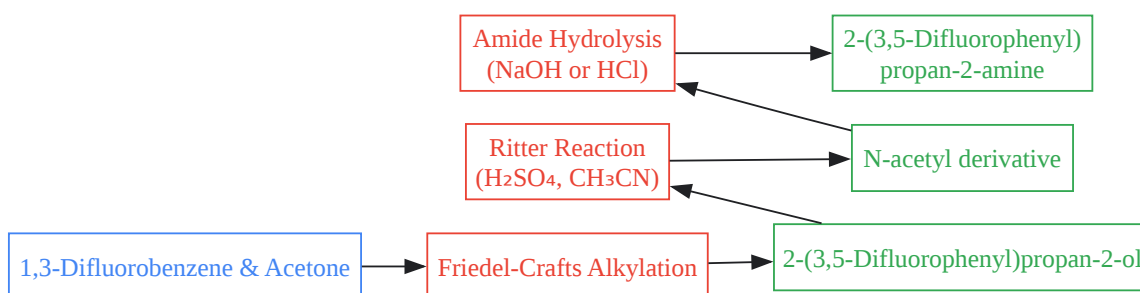
Disclaimer: Due to the scarcity of specific experimental data, some properties are based on structurally related compounds and should be considered as estimates.

Experimental Protocol: A Plausible Synthetic Route

A detailed, validated experimental protocol for the synthesis of **2-(3,5-Difluorophenyl)propan-2-amine** is not readily available. However, a scientifically sound synthetic strategy can be proposed based on established methodologies for the preparation of tertiary amines, particularly through a Ritter-type reaction pathway.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process commencing with a Friedel-Crafts reaction on 1,3-difluorobenzene, followed by the introduction of the aminopropyl group.



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Proposed synthetic pathway for **2-(3,5-Difluorophenyl)propan-2-amine**.

Detailed Methodology

- Preparation of 2-(3,5-Difluorophenyl)propan-2-ol (Intermediate 1):
 - This tertiary alcohol can be synthesized via a Friedel-Crafts alkylation of 1,3-difluorobenzene with acetone in the presence of a strong acid catalyst, such as anhydrous aluminum chloride or sulfuric acid. The reaction would involve the in-situ generation of a carbocation from acetone which then undergoes electrophilic aromatic substitution on the difluorobenzene ring.
- Ritter Reaction to form N-acetyl derivative (Intermediate 2):
 - The 2-(3,5-difluorophenyl)propan-2-ol is dissolved in a nitrile, typically acetonitrile, which acts as both the solvent and the nitrogen source.
 - A strong mineral acid, such as concentrated sulfuric acid, is added cautiously to the mixture. The acid facilitates the formation of a stable tertiary carbocation from the alcohol.
 - The nitrogen atom of the acetonitrile performs a nucleophilic attack on the carbocation, leading to a nitrilium ion intermediate.
- Hydrolysis to the Final Amine Product:

- The reaction mixture containing the nitrilium ion is quenched with water. This hydrolysis step converts the intermediate to the corresponding N-acetyl amide.
- The N-(2-(3,5-difluorophenyl)propan-2-yl)acetamide is then isolated.
- Subsequent hydrolysis of this amide, under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH) conditions, will cleave the acetyl group to yield the desired primary amine, **2-(3,5-Difluorophenyl)propan-2-amine**.

Note: This is a generalized protocol. Optimization of reagents, reaction times, temperatures, and purification techniques would be necessary for a high-yield synthesis.

Signaling Pathways

Currently, there is no available information from the conducted searches that implicates **2-(3,5-Difluorophenyl)propan-2-amine** in specific biological signaling pathways. The broader class of phenylpropanamines is known to interact with various neurotransmitter systems; however, the specific biological activity of this difluorinated analog remains to be elucidated through dedicated pharmacological studies.

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